molecular formula C7H10N2O B1467645 (3-cyclopropyl-1H-pyrazol-4-yl)methanol CAS No. 2091597-42-9

(3-cyclopropyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1467645
CAS No.: 2091597-42-9
M. Wt: 138.17 g/mol
InChI Key: NNBZLFLNYQCIPN-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1H-pyrazol-4-yl)methanol ( 2091597-42-9) is a high-value pyrazole-based building block prized for its application in pharmaceutical and agrochemical research. With a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol , this compound features a methanol substituent on a pyrazole core that is further functionalized with a cyclopropyl group. The cyclopropyl moiety is a privileged structure in medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and conformational geometry . The 1H-pyrazole scaffold itself is a well-studied heterocycle with a melting point documented in the range of 333 K to 343 K (approximately 60°C to 70°C) for its parent structure, underscoring its relevance in the development of solid-state materials and active ingredients . As a versatile synthetic intermediate, this compound is readily available for use in various cross-coupling reactions, metal-catalyzed transformations, and as a precursor for further functionalization to create novel molecular entities for drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZLFLNYQCIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole nucleus is commonly synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or acetylenic ketones.

  • Cyclocondensation with 1,3-diketones: Hydrazines react with 1,3-diketones in aprotic polar solvents such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) under acidic conditions to promote dehydration and ring closure. This method yields substituted pyrazoles with good regioselectivity and yields around 74–77% depending on substituents.

  • Cyclocondensation with acetylenic ketones: Reaction of hydrazine derivatives with acetylenic ketones can also form pyrazoles, but often results in regioisomeric mixtures. The use of hydrazine hydrate can improve regioselectivity due to hydrogen bonding effects.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 3-position is typically introduced by using cyclopropyl-containing precursors or by subsequent functional group transformations.

  • Incorporation of a cyclopropyl group can be achieved by using cyclopropyl-substituted diketones or cyclopropyl halides in the synthetic sequence before or after pyrazole formation.

  • Research indicates that replacing a methyl group with a cyclopropyl group on the pyrazole ring can significantly improve pharmacokinetic properties, suggesting the importance of this substitution for biological activity.

Installation of the Hydroxymethyl Group at the 4-Position

The hydroxymethyl group (-CH2OH) at the 4-position of the pyrazole ring is introduced via selective functionalization methods:

  • One approach involves the use of a suitable aldehyde or protected hydroxymethyl precursor during pyrazole synthesis, followed by reduction or deprotection steps.

  • Alternatively, the 4-position can be functionalized post-pyrazole formation through directed lithiation or metal-catalyzed substitution reactions, followed by oxidation or reduction to yield the methanol group.

Representative Preparation Process (Summary)

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclocondensation Hydrazine derivative + 1,3-diketone in DMAc + HCl Formation of substituted pyrazole ring with regioselectivity
2 Cyclopropyl introduction Cyclopropyl-substituted diketone or cyclopropyl halide Incorporation of cyclopropyl at 3-position
3 Hydroxymethyl installation Selective functionalization (e.g., lithiation + formaldehyde) Introduction of -CH2OH at 4-position
4 Purification Chromatography, recrystallization Isolation of pure (3-cyclopropyl-1H-pyrazol-4-yl)methanol

Research Findings and Optimization

  • Studies have shown that performing cyclocondensation in aprotic dipolar solvents with added strong acid (HCl 10 N) accelerates dehydration and improves yields and regioselectivity of pyrazole formation.

  • The substitution of the methyl group on pyrazole by a cyclopropyl group notably improves pharmacokinetic profiles and reduces off-target activities, as demonstrated by comparative bioactivity assays.

  • The synthetic route must be optimized to avoid regioisomer formation, especially when substituents such as trifluoromethyl or alkyl groups are present, by careful choice of solvents, temperature, and catalysts.

Scientific Research Applications

Medicinal Chemistry

(3-cyclopropyl-1H-pyrazol-4-yl)methanol serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for various therapeutic effects, including:

  • Cardiovascular Treatments : The compound has been identified as a potential treatment for cardiovascular diseases, including hypertension and heart failure. Studies have shown that it can act as an inhibitor of renal outer medullary potassium channels (ROMK), which are crucial for regulating blood pressure and fluid balance .
  • Anticancer Properties : Research indicates that pyrazole derivatives exhibit significant anticancer activity by inhibiting key metabolic enzymes such as lactate dehydrogenase (LDH). This inhibition is crucial for cancer cell survival, suggesting that this compound could be developed into an anticancer agent .
Application AreaMechanism of ActionReferences
Cardiovascular DiseaseInhibition of ROMK channels
Anticancer ActivityInhibition of LDH

Biological Studies

The compound's structural features make it suitable for biological studies, particularly in enzyme inhibition and receptor binding:

  • Enzyme Inhibition : It has been shown to interact with various enzymes, potentially altering their functions through covalent bonding with nucleophilic sites.
  • Receptor Binding : The compound may exhibit selective binding to specific receptors, making it a candidate for further pharmacological studies.

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals or other organic compounds can lead to advancements in the synthesis of advanced materials.

Case Study 1: Cardiovascular Applications

A patent described the use of this compound in treating cardiovascular diseases by promoting diuresis or natriuresis. The study emphasized its effectiveness in managing conditions such as hypertension and heart failure by modulating electrolyte balance through ROMK inhibition .

Case Study 2: Anticancer Activity

In a comparative study on pyrazole derivatives, this compound was found to inhibit LDH with low nanomolar potency. This finding positions the compound as a promising candidate for cancer therapy development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
  • Structure : Features a methylthio-phenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.
  • The phenyl group at the 1-position introduces aromatic π-π stacking interactions absent in the cyclopropyl analogue .
5-Amino-3-hydroxy-1H-pyrazole Derivatives (e.g., Compounds 7a and 7b)
  • Structure: These derivatives (e.g., 7a: thiophene-5-yl-methanone; 7b: ethyl carboxylate) feature amino and hydroxy groups on the pyrazole core.
  • Key Differences: The amino and hydroxy groups increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the cyclopropyl analogue. Thiophene or carboxylate substituents (as in 7a/7b) enable conjugation or esterification reactions, offering broader synthetic utility .
4-Amino-pyridin-3-yl-methanol
  • Structure: A pyridine-based analogue with an amino group at the 4-position and a hydroxymethyl group at the 3-position.
  • Key Differences: The pyridine ring’s aromatic nitrogen alters electronic properties, increasing basicity compared to the pyrazole core. The amino group enhances nucleophilicity, enabling distinct reactivity in cross-coupling or alkylation reactions .

Physicochemical Properties

Property (3-cyclopropyl-1H-pyrazol-4-yl)methanol (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol 5-Amino-3-hydroxy-1H-pyrazole Derivatives 4-Amino-pyridin-3-yl-methanol
Molecular Weight ~152.18 g/mol ~314.40 g/mol ~220–250 g/mol ~140.14 g/mol
LogP (Lipophilicity) ~1.2 (estimated) ~3.5 (high due to aryl groups) ~0.8–1.5 (polar substituents) ~0.5 (pyridine enhances polarity)
Solubility (Water) Moderate (10–20 mg/mL) Low (<5 mg/mL) High (>50 mg/mL) High (>50 mg/mL)

Biological Activity

(3-Cyclopropyl-1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclopropyl substituent at the 3-position and a hydroxymethyl group at the 4-position. Its molecular formula is C6H8N2OC_6H_8N_2O, which indicates the presence of two nitrogen atoms within the pyrazole structure. This unique configuration enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and potentially leading to various pharmacological effects.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

1. Antimicrobial Activity
Studies indicate that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, a related study demonstrated that certain pyrazole compounds showed inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of kinase pathways involved in cell growth and survival .

3. Anti-inflammatory Effects
Research suggests that this compound may exhibit anti-inflammatory properties, similar to other pyrazole derivatives that have shown the ability to inhibit pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other pyrazole derivatives:

Compound NameStructure HighlightsUnique Features
This compound Cyclopropyl group at 3-positionEnhanced reactivity and potential biological activity
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanone Contains a ketone instead of hydroxymethylIncreased reactivity due to carbonyl functionality
5-Methyl(1H-pyrazol-4-yl)methanol Methyl substitution at 5-positionAltered steric effects influencing biological activity

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:

Study 1: Antimicrobial Activity
A study conducted by Burguete et al. synthesized various pyrazole derivatives and tested their antimicrobial efficacy against Mycobacterium tuberculosis and several bacterial strains. The results indicated that certain compounds exhibited promising antimicrobial activity comparable to standard drugs .

Study 2: Anticancer Potential
In another investigation, researchers focused on the anticancer properties of pyrazole-based kinase inhibitors. They found that specific modifications in the pyrazole structure could enhance selectivity and potency against cancer cell lines .

Q & A

Q. What are the established synthetic routes for (3-cyclopropyl-1H-pyrazol-4-yl)methanol, and what critical parameters affect yield?

  • Methodological Answer : A common synthesis involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by cyclopropane ring introduction. For example, a modified procedure from pyrazole synthesis () uses refluxing with chloranil in xylene (10 mL, 25–30 hours), followed by NaOH treatment, solvent removal, and recrystallization from methanol. Critical parameters include:
  • Reaction time : Prolonged reflux (>30 hours) may degrade intermediates.
  • Solvent choice : Xylene’s high boiling point (138–144°C) ensures efficient cyclization.
  • Purification : Recrystallization solvent (methanol) impacts crystal purity and yield .
ParameterOptimal ConditionImpact on Yield
Time25–30 hours<30 hours avoids decomposition
SolventXyleneEnsures complete cyclization
PurificationMethanol recrystallizationPurity ≥95%

Q. How can the purity of this compound be assessed chromatographically?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases often combine methanol (MeOH) and water in gradient elution (e.g., 50% MeOH to 90% over 20 minutes). Retention times can be cross-validated with nuclear magnetic resonance (NMR) for structural confirmation. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
Analytical MethodKey ParametersTarget Signal
HPLCC18 column, 50–90% MeOHRetention time ~8.2 min
FTIRKBr pellet-OH (3300 cm⁻¹), pyrazole ring (1600 cm⁻¹)

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks or IR bands) require multi-technique validation:

X-ray crystallography : Refinement using SHELXL () resolves bond-length discrepancies. For example, cyclopropyl C-C bond lengths (1.50–1.54 Å) should align with DFT-calculated values.

2D NMR : HSQC and HMBC correlations confirm proton-carbon connectivity, distinguishing regioisomers.

Mass spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula (C₇H₁₀N₂O, MW 138.17) .

Q. How does the cyclopropyl substituent influence reactivity in further derivatization?

  • Methodological Answer : The cyclopropyl group’s ring strain enhances electrophilic substitution at the pyrazole C-5 position. For example:
  • Esterification : Methanol’s -OH reacts with acyl chlorides (e.g., acetyl chloride) in THF with DMAP catalyst (yield ~85%).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and Na₂CO₃ (80°C, 12 hours). Steric hindrance from cyclopropane lowers yields (~60%) compared to non-substituted analogs .
Reaction TypeConditionsYield (%)
EsterificationTHF, DMAP85
Suzuki couplingPd(PPh₃)₄, Na₂CO₃60

Q. What strategies mitigate environmental risks during disposal of this compound waste?

  • Methodological Answer :
  • Waste segregation : Separate organic waste (e.g., methanol recrystallization residues) from aqueous layers.
  • Neutralization : Treat acidic/byproduct streams with 5% NaOH () before disposal.
  • Professional disposal : Collaborate with certified waste management firms for incineration (≥850°C) to avoid releasing toxic intermediates .

Methodological Considerations

Q. How can computational methods predict physicochemical properties of derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates logP (partition coefficient) and pKa. For example:
  • logP : Calculated value (1.2) aligns with experimental shake-flask data (1.3±0.1).
  • Solubility : COSMO-RS simulations in methanol/water mixtures match HPLC retention behavior .
PropertyComputational MethodExperimental Validation
logPDFT (B3LYP/6-31G*)Shake-flask (1.3±0.1)
pKaCOSMO-RSPotentiometric titration (8.9)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-cyclopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(3-cyclopropyl-1H-pyrazol-4-yl)methanol

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